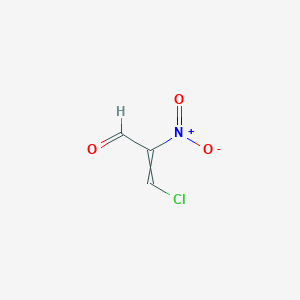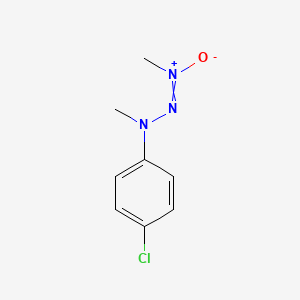
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons Its structure consists of a benzene ring substituted with a tert-butyl group and two 3-chloropropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene typically involves the reaction of 4-tert-butylphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-tert-Butylphenol+2(3-chloropropyl chloride)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols (R-SH) in an organic solvent like ethanol or DMF.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-tert-Butyl-1,2-bis(3-hydroxypropoxy)benzene or corresponding amines and thiols.
Oxidation: Formation of 4-tert-Butyl-1,2-bis(3-oxopropoxy)benzene or carboxylic acids.
Reduction: Formation of 4-tert-Butyl-1,2-bis(3-propoxy)benzene or corresponding alcohols.
Applications De Recherche Scientifique
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms in the 3-chloropropoxy groups can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group on the benzene ring.
4-tert-Butylphenylacetylene: A compound with a tert-butyl group and an acetylene group on the benzene ring.
Uniqueness
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is unique due to the presence of two 3-chloropropoxy groups, which provide additional reactivity and potential for further functionalization. The combination of these groups with the tert-butyl group enhances the compound’s stability and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
83557-02-2 |
|---|---|
Formule moléculaire |
C16H24Cl2O2 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
4-tert-butyl-1,2-bis(3-chloropropoxy)benzene |
InChI |
InChI=1S/C16H24Cl2O2/c1-16(2,3)13-6-7-14(19-10-4-8-17)15(12-13)20-11-5-9-18/h6-7,12H,4-5,8-11H2,1-3H3 |
Clé InChI |
MIJKJBVOGVHEAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCCCCl)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


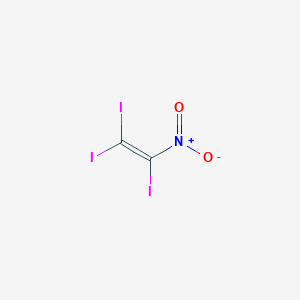
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
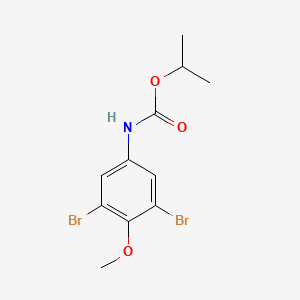
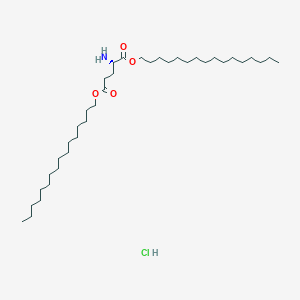


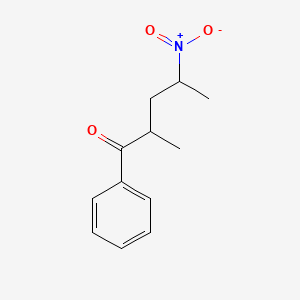
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)


